ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate is a sulfonamide in which the nitrogen carries methyl and 2-[4-(ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl substituents and the sulfonyl a 4-chlorophenyl group. It is a sulfonamide and a carbamate ester.
Scientific Research Applications
Antibacterial Applications
- Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate and its derivatives have been synthesized and evaluated for their antibacterial potential. For instance, some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017).
- Additionally, compounds derived from this chemical structure have demonstrated effectiveness against various bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and other strains (Matsumoto & Minami, 1975).
Anticancer Applications
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, have been synthesized and evaluated as potential anticancer agents. Some of these compounds have shown strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).
Antioxidant and Enzyme Inhibition Applications
- Compounds containing the sulfonyl hydrazone scaffold and piperidine rings, closely related to the chemical structure , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant lipid peroxidation inhibitory activity and were potent inhibitors of the α-glucosidase enzyme, suggesting potential applications in treating type II diabetes and Alzheimer’s disease (Karaman et al., 2016), (Ur-Rehman et al., 2018).
Applications in Radioligand Binding and Functional Assays
- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate, were developed and characterized in radioligand binding and functional assays, particularly at A(2B) adenosine receptors. These compounds have been found to have subnanomolar affinity and high selectivity, making them useful in pharmacological and biochemical studies (Borrmann et al., 2009).
properties
Product Name |
ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate |
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Molecular Formula |
C16H22ClN3O5S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
GVRRKYYMISVYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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